Piperazine hydrobromide
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Overview
Description
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
Scientific Research Applications
1. Piperazine Derivatives in Therapeutics
Piperazine, including its hydrobromide salt, is significant in the rational design of drugs. It is found in a range of drugs with varied therapeutic uses such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine structure can significantly alter its medicinal potential, making it a flexible building block for drug discovery in various diseases (Rathi, Syed, Shin, & Patel, 2016).
2. Biosynthesis and Metabolites
Piperazine hydrobromide has been studied in the context of biosynthesis and identification of metabolites. For example, the piperazine N-oxide/N-glucuronide metabolite of Lu AA21004, a novel antidepressant, was identified in human and animal urine and plasma (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
3. Central Pharmacological Activity
Piperazine derivatives are researched for central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic uses. Benzylpiperazine, a prototype, has stimulant and euphoric effects, which partly explains its use in recreational drugs (Brito, Moreira, Menegatti, & Costa, 2018).
4. Application in Radioprotection
Novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as radioprotective agents. Some compounds showed promise in protecting human cells against radiation-induced apoptosis, with low toxicity (Filipová et al., 2020).
5. Synthesis and Application in Flame Retardancy
Piperazine-phosphonates derivatives have been explored for flame retardant applications on cotton fabric. The thermal decomposition reactions of treated cotton fabric with these derivatives have been investigated, showing potential in this field (Nguyen et al., 2014).
Properties
CAS No. |
14007-05-7 |
---|---|
Molecular Formula |
C4H11BrN2 |
Molecular Weight |
167.05 g/mol |
IUPAC Name |
piperazine;hydrobromide |
InChI |
InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |
InChI Key |
RYHBGVSBFUOHAE-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.Br |
Canonical SMILES |
C1CNCCN1.Br |
59813-07-9 14007-05-7 |
|
Related CAS |
110-85-0 (Parent) |
Synonyms |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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